![molecular formula C23H26N2O3S B2879812 N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 333310-94-4](/img/structure/B2879812.png)
N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a complex organic compound that contains an adamantane derivative and an indole moiety . Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional derivatives . The indole moiety is a significant heterocycle found in proteins in the form of amino acids, such as tryptophan .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, like the one in this compound, involves various methods . One method proposed by Guo et al. involves a reaction of adamantanecarboxylic acid with enamides . The carboxylic acid derivative acts as an alkylating agent . Sulfonamide synthesis by S-N coupling is another method that could be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound involves an adamantane derivative and an indole moiety . Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The indole moiety in this compound could have undergone a structural change from an indole to an indazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the reactions of adamantane derivatives . These reactions offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A one-pot, three-component Fischer indolisation–N-alkylation sequence could also be involved in the synthesis of this compound .Aplicaciones Científicas De Investigación
Inhibition of Human Steroid Sulfatase
One application involves the synthesis and evaluation of derivatives as potent inhibitors of human steroid sulfatase (STS), a target for the treatment of estrogen-dependent diseases. A derivative was synthesized through straightforward chemical reactions and demonstrated significant inhibitory activity against STS in various cellular assays without binding to estrogen receptors, suggesting its potential as a therapeutic agent in androgen- and estrogen-dependent diseases (Schreiner et al., 2003).
Carbonic Anhydrase Inhibition
Another research focus is on sulfonamide derivatives that inhibit carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes, including intraocular pressure regulation. A new sulfonamide derivative showed promising results in lowering intraocular pressure (IOP) in rabbits, suggesting its utility in treating glaucoma and highlighting the broader class of metal complexes of heterocyclic sulfonamides as potential IOP-lowering agents with enhanced efficiency compared to simple sulfonamides (Supuran et al., 1998).
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives have been explored for their antimicrobial and antiproliferative properties. N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and showed significant cytotoxic activity against lung and liver carcinoma cell lines, as well as antimicrobial activity. These findings indicate the potential of sulfonamide derivatives in developing new therapeutic agents for treating cancer and infections (El-Gilil, 2019).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Research into adamantane-1,3,4-thiadiazole hybrid derivatives has provided insights into the nature of noncovalent interactions in these compounds. QTAIM analysis and Hirshfeld surface analysis revealed the significance of N–H⋯N hydrogen bonds and other noncovalent interactions in stabilizing crystal structures, which could inform the design of new materials and drugs (El-Emam et al., 2020).
Anticonvulsant Properties
The incorporation of adamantyl moieties into sulfonamide structures has been investigated for antiepileptic properties. Some derivatives exhibited strong anticonvulsant properties in animal models, suggesting their potential as leads for developing new antiepileptic drugs (Masereel et al., 2002).
Direcciones Futuras
The future directions in the research of this compound could involve the development of novel methods for their preparation and the investigation of their potential applications . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional derivatives .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
One study has shown that a similar compound led to a significant accumulation of cell-cycle arrest, with a decrease in g0/g1 phase and an increase in g2/m phase arrest at 12 h . This suggests that the compound may have a similar effect, disrupting the cell cycle and potentially leading to cell death.
Propiedades
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-12(21-15-8-13-7-14(10-15)11-16(21)9-13)25-29(27,28)20-6-5-19-22-17(20)3-2-4-18(22)23(26)24-19/h2-6,12-16,21,25H,7-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWICIWWFMKWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
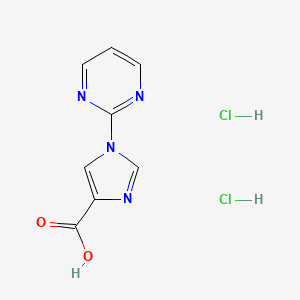
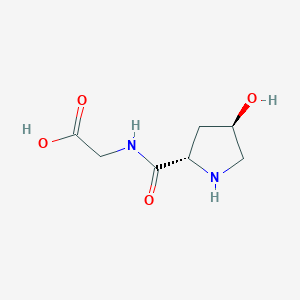
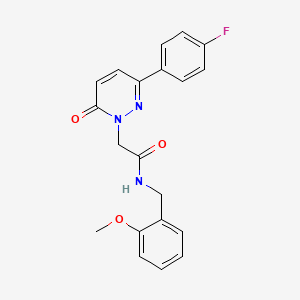
![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)
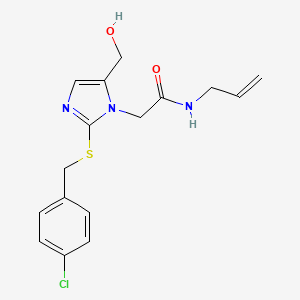
![N-(3-acetamidophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2879739.png)
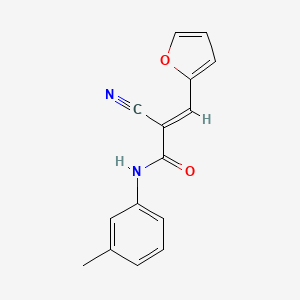
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)

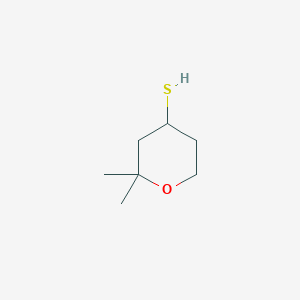
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2879751.png)
![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
